N-(3,4-DIMETHYLPHENYL)-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-DIMETHYLPHENYL)-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The compound’s structure features a sulfonamide group attached to a propanamide backbone, with additional phenyl and methyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHYLPHENYL)-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE typically involves the following steps:
Formation of the Sulfonamide Group: The reaction between a sulfonyl chloride (such as benzenesulfonyl chloride) and an amine (such as 3,4-dimethylaniline) in the presence of a base (such as triethylamine) to form the sulfonamide intermediate.
Amidation Reaction: The sulfonamide intermediate is then reacted with a propanoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using the same synthetic routes, with optimization for yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHYLPHENYL)-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonamides.
Medicine: Potential use as an antimicrobial agent or in drug development.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHYLPHENYL)-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with the synthesis of folic acid, a vital nutrient for bacteria. The compound may bind to the enzyme dihydropteroate synthase, preventing the formation of dihydrofolic acid.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.
N-(4-Methylphenyl)-3-[(phenylsulfonyl)amino]propanamide: A structurally similar compound with a different substitution pattern.
Uniqueness
N-(3,4-DIMETHYLPHENYL)-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other sulfonamides. This uniqueness can be leveraged in the design of new drugs or materials with tailored properties.
Properties
IUPAC Name |
3-(benzenesulfonamido)-N-(3,4-dimethylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-13-8-9-15(12-14(13)2)19-17(20)10-11-18-23(21,22)16-6-4-3-5-7-16/h3-9,12,18H,10-11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUXYQLVUJGLCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCNS(=O)(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.